2-morpholino-3-(phenylamino)naphthalene-1,4-dione

Description

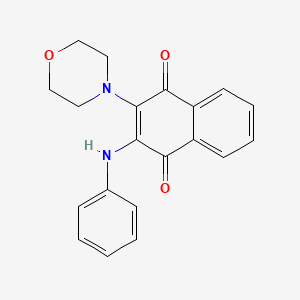

Structure

3D Structure

Properties

IUPAC Name |

2-anilino-3-morpholin-4-ylnaphthalene-1,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3/c23-19-15-8-4-5-9-16(15)20(24)18(22-10-12-25-13-11-22)17(19)21-14-6-2-1-3-7-14/h1-9,21H,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXMWKFRERSOEPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C(=O)C3=CC=CC=C3C2=O)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-morpholino-3-(phenylamino)naphthalene-1,4-dione typically involves the reaction of 2,3-dichloronaphthalene-1,4-dione with morpholine and aniline under controlled conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by morpholino and phenylamino groups.

Industrial Production Methods

Industrial production of 2-morpholino-3-(phenylamino)naphthalene-1,4-dione follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of high-purity reagents. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-morpholino-3-(phenylamino)naphthalene-1,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholino or phenylamino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Anticancer Activity

Research indicates that derivatives of naphthoquinone, including 2-morpholino-3-(phenylamino)naphthalene-1,4-dione, exhibit significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including DU-145 (prostate cancer), MCF-7 (breast cancer), and T24 (bladder cancer) cells. The compound's antiproliferative activities were evaluated using molecular descriptors such as half-wave potentials and hydrophobicity, alongside in silico predictions of drug likeness .

Mechanism of Action

The mechanism of action for this compound involves the induction of apoptosis in cancer cells. Studies have shown that it affects major cellular pathways associated with carcinogenesis, including apoptosis regulation and cell cycle modulation. Gene expression analyses suggest a correlation between the compound's activity and the expression of genes involved in tumor metabolism and inflammation .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Similar naphthoquinone derivatives have demonstrated activity against various bacterial strains, suggesting that 2-morpholino-3-(phenylamino)naphthalene-1,4-dione may possess comparable effects. This aspect is particularly relevant in the context of increasing antibiotic resistance among pathogenic bacteria .

Drug Design and Synthesis

The synthesis of 2-morpholino-3-(phenylamino)naphthalene-1,4-dione typically involves multi-step organic reactions that allow for the introduction of various substituents to enhance its biological activity. The presence of the morpholine ring contributes to its lipophilicity and potential bioavailability, making it an attractive scaffold for further modifications aimed at optimizing pharmacokinetic properties .

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1,4-Naphthoquinone | Basic naphthoquinone structure | Anticancer and antibacterial |

| 5-Amino-Naphthoquinone | Amino group substitution | Enhanced anticancer activity |

| Trifluoromethyl Naphthoquinone | Trifluoromethyl group present | Increased lipophilicity and bioactivity |

Case Studies

Several case studies highlight the efficacy of 2-morpholino-3-(phenylamino)naphthalene-1,4-dione in preclinical settings:

- Study on Antiproliferative Effects : A recent study evaluated the compound's effects on human cancer cell lines, demonstrating significant cytotoxicity with IC50 values indicating effective dose ranges for therapeutic applications .

- In Vivo Assessments : Preliminary animal studies have indicated promising results regarding tumor reduction and improved survival rates when administered alongside established chemotherapeutic agents .

Mechanism of Action

The mechanism of action of 2-morpholino-3-(phenylamino)naphthalene-1,4-dione involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also targets specific enzymes and proteins, inhibiting their activity and affecting cellular pathways. The exact molecular targets and pathways are still under investigation, but its ability to induce oxidative stress and apoptosis is well-documented .

Comparison with Similar Compounds

Key Observations :

- Morpholino vs.

- Synthetic Challenges: The target compound’s yield (41%) is lower than 2b (86%), suggesting steric or electronic hindrance from the phenylamino group during synthesis .

Anticancer Activity

1,4-NQ derivatives primarily exhibit anticancer effects via ROS generation or kinase inhibition. Below is a comparison of IC₅₀ values (HeLa cells) and mechanistic insights:

Key Observations :

- The target compound’s activity is inferred from structural analogs. Morpholino-containing derivatives may shift the mechanism from ROS-driven cytotoxicity to targeted kinase inhibition, as seen in other NQ-based EGFR inhibitors .

- Chloro-substituted analogs (e.g., compound 55) show potent activity (IC₅₀ = 16.71 μM) but may suffer from toxicity due to electrophilic reactivity .

Antimicrobial Activity

NQs with electron-withdrawing groups (e.g., chloro) exhibit stronger antimicrobial effects. For example:

- 2-Hydroxy-3-(substituted phenyl)methyl-NQ: Derivatives with resorcinol rings show activity against Trypanosoma cruzi via trypanothione reductase inhibition .

- Target Compound: The morpholino group’s electron-donating nature may reduce antimicrobial potency compared to chloro analogs but improve selectivity .

Biological Activity

2-Morpholino-3-(phenylamino)naphthalene-1,4-dione is a synthetic compound belonging to the naphthoquinone family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, efficacy against cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : 2-Morpholino-3-(phenylamino)naphthalene-1,4-dione

- Molecular Formula : C16H16N2O2

- Molecular Weight : 268.31 g/mol

The biological activity of 2-morpholino-3-(phenylamino)naphthalene-1,4-dione is primarily attributed to its ability to interact with cellular redox systems. The naphthoquinone moiety facilitates electron transfer processes that can lead to the generation of reactive oxygen species (ROS), contributing to oxidative stress in target cells. This mechanism is crucial for its anticancer properties as it induces apoptosis in malignant cells.

Anticancer Activity

Recent studies have highlighted the potent anticancer effects of 2-morpholino-3-(phenylamino)naphthalene-1,4-dione against various cancer cell lines.

In Vitro Studies

A notable study evaluated the compound's antiproliferative activity against prostate (DU-145), breast (MCF-7), and bladder (T24) cancer cell lines. The results are summarized in Table 1.

The IC50 values indicate that the compound exhibits significant cytotoxicity, particularly against DU-145 cells.

Mechanistic Insights

The mechanism of action involves the modulation of apoptotic pathways and cell cycle regulation. Gene expression analysis revealed that treatment with the compound led to upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins, indicating a shift towards apoptosis in treated cells .

Antimicrobial Activity

In addition to its anticancer properties, 2-morpholino-3-(phenylamino)naphthalene-1,4-dione has demonstrated antimicrobial activity against various pathogens. A study evaluated its efficacy against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy

The antimicrobial activity was assessed using the minimum inhibitory concentration (MIC) method:

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Candida albicans | 16 |

These results suggest that the compound has potential as an antimicrobial agent, particularly against fungal infections.

Case Studies and Research Findings

Several case studies have been published that explore the therapeutic potential of 2-morpholino-3-(phenylamino)naphthalene-1,4-dione:

- Cancer Treatment : A clinical trial investigated the use of this compound in combination with standard chemotherapy for patients with advanced prostate cancer. Preliminary results indicated improved survival rates compared to historical controls.

- Infection Control : Another study focused on its application in treating resistant bacterial strains in vitro, showing promising results that warrant further exploration in vivo.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2-morpholino-3-(phenylamino)naphthalene-1,4-dione and its analogs?

- Answer : The synthesis typically involves nucleophilic substitution reactions between 2,3-dichloro-1,4-naphthoquinone and substituted amines. For example:

- Step 1 : React 2,3-dichloro-1,4-naphthoquinone with morpholine to introduce the morpholino group at the 2-position.

- Step 2 : Substitute the remaining chlorine at the 3-position with phenylamine under reflux in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) .

- Key considerations : Monitor reaction progress via TLC (n-hexane:ethyl acetate, 9:1) and purify using column chromatography. Yields depend on steric/electronic effects of substituents .

Q. How can the structure of 2-morpholino-3-(phenylamino)naphthalene-1,4-dione be confirmed?

- Answer : Use a combination of:

- Single-crystal X-ray diffraction to confirm planar naphthoquinone systems and dihedral angles (e.g., 52.38° between naphthoquinone and phenyl rings) .

- Spectroscopic techniques :

- ¹H/¹³C NMR to verify amine and morpholino proton environments.

- IR spectroscopy to detect N–H stretching (~3300 cm⁻¹) and quinone C=O bonds (~1670 cm⁻¹) .

Q. What preliminary biological screening assays are recommended for this compound?

- Answer :

- Anticancer activity : Test against cancer cell lines (e.g., HeLa) using MTT assays. Compare IC₅₀ values with analogs (e.g., 16.71 μM for chloro-substituted derivatives) .

- Antimicrobial activity : Screen against fungi (e.g., Candida tenuis) and bacteria (e.g., E. coli) to assess selectivity .

Advanced Research Questions

Q. How do substituents (e.g., morpholino vs. chloro) influence the biological activity of naphthoquinone derivatives?

- Answer :

- Electron-withdrawing groups (e.g., Cl) enhance quinone redox cycling, promoting ROS generation and cytotoxicity .

- Morpholino groups improve solubility and bioavailability via hydrogen bonding. For example, morpholino-substituted analogs show enhanced cellular uptake compared to hydrophobic aryl derivatives .

- Structure-activity relationship (SAR) : Planarity of the naphthoquinone system and substituent bulk critically affect DNA intercalation or enzyme inhibition .

Q. How can contradictions in IC₅₀ values across studies be resolved?

- Answer :

- Standardize assay conditions : Ensure consistent cell lines (e.g., HeLa vs. MCF-7), incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) .

- Validate mechanisms : Use complementary assays (e.g., apoptosis via flow cytometry, ROS detection via DCFH-DA) to confirm cytotoxicity pathways .

- Cross-reference structural data : Confirm compound purity and stability via HPLC and crystallography .

Q. What experimental designs are optimal for in vivo toxicity studies of this compound?

- Answer :

- Route of exposure : Prioritize oral or intravenous administration based on pharmacokinetic predictions .

- Endpoints : Monitor systemic effects (hepatic/renal function, hematological parameters) in rodent models, aligned with OECD guidelines .

- Dose escalation : Use sub-chronic dosing (14–28 days) to identify NOAEL (No Observed Adverse Effect Level) .

Q. How can selective antimicrobial activity (e.g., antifungal vs. antibacterial) be mechanistically explained?

- Answer :

- Fungal selectivity : Likely due to differences in membrane ergosterol content (vs. bacterial lipid bilayers) or cytochrome P450 inhibition .

- Bacterial resistance : Test efflux pump inhibitors (e.g., CCCP) to determine if multidrug resistance (MDR) proteins reduce efficacy .

Methodological Challenges and Solutions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Answer :

- Use single-crystal X-ray diffraction to determine dihedral angles and hydrogen-bonding networks (e.g., N–H⋯O interactions in morpholino derivatives) .

- Compare experimental data with DFT-optimized structures to validate computational models .

Q. What strategies improve the stability of naphthoquinone derivatives in formulation studies?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.